(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They are synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazole derivatives include a temperature-controlled intermolecular [3 + 2] annulation .Scientific Research Applications
Synthesis and Biological Activity
- Thiazole and benzamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antifungal Potential
- Some newly synthesized 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives have been explored as possible antifungal agents, indicating the potential application of such compounds in addressing fungal infections (Narayana et al., 2004).
Antimicrobial and Anticancer Activities
- Thiazolidin-4-one derivatives, which share structural similarities with the compound , have been synthesized and assessed for their antimicrobial and anticancer properties. These studies highlight the potential of thiazole and benzamide derivatives in developing new therapeutic agents (Deep et al., 2016).
Anti-Infective Drugs
- Thiazolides, a novel class of anti-infective drugs derived from similar structural frameworks, have been effective against a broad spectrum of viruses, bacteria, protozoan parasites, and proliferating mammalian cells. This underscores the potential of such compounds in creating versatile anti-infective agents (Hemphill et al., 2012).
Novel Synthesis Methods
- Research into the synthesis of related compounds, such as N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides through microwave irradiation, offers insights into innovative production methods that could be applicable to the synthesis of "(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" (Saeed, 2009).
Future Directions
Properties
IUPAC Name |
2,5-dichloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-2-24-10-9-22-15-5-3-4-6-16(15)25-18(22)21-17(23)13-11-12(19)7-8-14(13)20/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODPFEARLJRYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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